molecular formula C14H13N5O2 B4553760 5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 895920-86-2

5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B4553760
CAS No.: 895920-86-2
M. Wt: 283.29 g/mol
InChI Key: HNQNUGPRFFSKPI-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains both oxazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Scientific Research Applications

5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the formation of the oxazole and triazole rings followed by their coupling. One common method involves the reaction of 1,2,4-triazole with a suitable phenyl derivative under reflux conditions in toluene . The reaction mixture is often stirred for an extended period to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. This is particularly relevant in the case of enzymes like aromatase, where the nitrogen atoms in the triazole ring coordinate with the iron in the heme group .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-containing compound used as an antifungal agent.

    Voriconazole: Similar to fluconazole but with a broader spectrum of activity.

    Itraconazole: Used for treating fungal infections.

Uniqueness

5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide is unique due to its dual ring structure, which provides a versatile scaffold for drug development. Its ability to form hydrogen bonds and coordinate with metal ions makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-10-6-13(18-21-10)14(20)17-12-4-2-11(3-5-12)7-19-9-15-8-16-19/h2-6,8-9H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQNUGPRFFSKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146443
Record name 5-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895920-86-2
Record name 5-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895920-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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